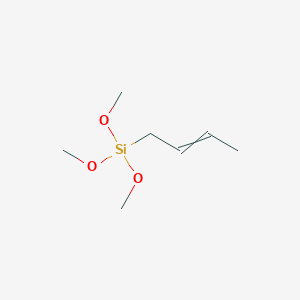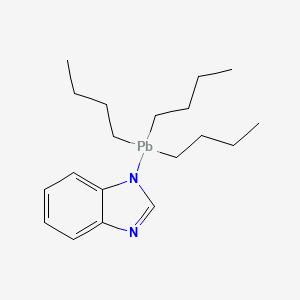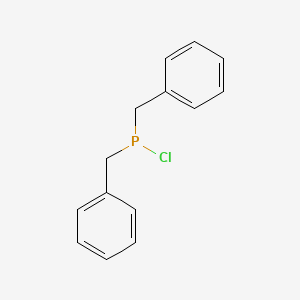
Cyclopentasilane, chlorononamethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentasilane, chlorononamethyl- is a silicon-based compound with the chemical formula Si5H10. It is a cyclic compound consisting of five silicon atoms arranged in a pentagonal ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopentasilane, chlorononamethyl- can be synthesized through a series of reactions involving silicon-based precursors. One common method involves the reaction of diphenyldichlorosilane with lithium to form decaphenylcyclopentasilane. This intermediate is then reacted with aluminum chloride in benzene, catalyzed by hydrogen chloride, to yield decachlorocyclopentasilane. Finally, the chlorine atoms are replaced by hydrogen using lithium aluminum hydride .
Industrial Production Methods
In industrial settings, cyclopentasilane, chlorononamethyl- can be produced through thermal decomposition of cyclopentasilane at temperatures between 350-400°C. This process converts cyclopentasilane into amorphous silicon films, which can be used in various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentasilane, chlorononamethyl- undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxygen to form silicon oxides.
Reduction: Can be reduced to form various silicon hydrides.
Substitution: Chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride.
Substitution: Reactions often involve nucleophiles that can replace chlorine atoms.
Major Products Formed
Oxidation: Silicon oxides.
Reduction: Silicon hydrides.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclopentasilane, chlorononamethyl- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other silicon-based compounds.
Medicine: Investigated for use in drug delivery systems due to its unique chemical properties.
Industry: Used in the production of high-quality silicon films for electronics and solar cells.
Wirkmechanismus
The mechanism of action of cyclopentasilane, chlorononamethyl- involves its ability to undergo various chemical reactions due to the presence of reactive silicon-silicon bonds. These bonds can participate in oxidation, reduction, and substitution reactions, allowing the compound to interact with different molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexasilane: Another cyclic silicon compound with six silicon atoms.
Tetrasilane: A linear silicon compound with four silicon atoms.
Polysilicon: A polymeric form of silicon used in various electronic applications.
Uniqueness
Cyclopentasilane, chlorononamethyl- is unique due to its cyclic structure, which imparts distinct electronic properties compared to linear or polymeric silicon compounds. This cyclic structure affects its conductance and reactivity, making it suitable for specific applications in electronics and materials science .
Eigenschaften
CAS-Nummer |
23118-89-0 |
|---|---|
Molekularformel |
C9H27ClSi5 |
Molekulargewicht |
311.19 g/mol |
IUPAC-Name |
1-chloro-1,2,2,3,3,4,4,5,5-nonamethylpentasilolane |
InChI |
InChI=1S/C9H27ClSi5/c1-11(2)12(3,4)14(7,8)15(9,10)13(11,5)6/h1-9H3 |
InChI-Schlüssel |
AVPFGBJMBKWIST-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1([Si]([Si]([Si]([Si]1(C)C)(C)Cl)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


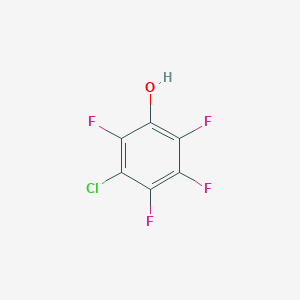
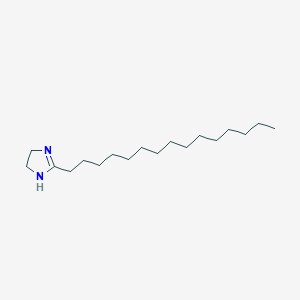
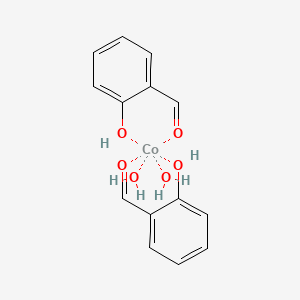
![3-Ethenyl-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14711835.png)
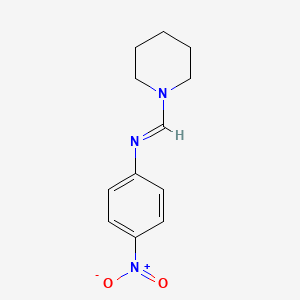
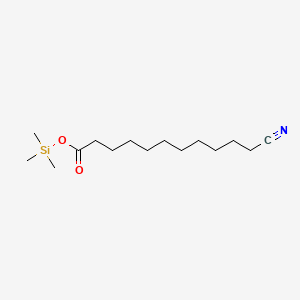

![2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal](/img/structure/B14711855.png)


